7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methyl group at the 7th position and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating a mixture of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Substitution: Substitution reactions at the phenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for substitution reactions after prior oxidation of the methylsulfanyl group.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Introduction of benzylamine moieties.
Scientific Research Applications
7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Phosphatidylinositol 3-kinase (PI3K): Inhibition of PI3K activity, which plays a role in cell growth and survival.
Protein Tyrosine Kinases: Inhibition of these kinases, which are involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substituents at various positions.
Pyrido[2,3-d]pyrimidin-7-ones: Similar core structure with variations in the substituents.
Uniqueness
7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a PI3K and protein tyrosine kinase inhibitor sets it apart from other similar compounds.
Properties
CAS No. |
166530-85-4 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-methyl-5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11N3O2/c1-8-7-10(9-5-3-2-4-6-9)11-12(15-8)16-14(19)17-13(11)18/h2-7H,1H3,(H2,15,16,17,18,19) |
InChI Key |
FOENGABAEHHDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)NC(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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